Guanidine;4-(4-methylphenyl)benzenesulfonic acid
Description
Guanidine;4-(4-methylphenyl)benzenesulfonic acid is a guanidinium salt of 4-methylbenzenesulfonic acid (tosylic acid). The parent acid, 4-methylbenzenesulfonic acid, is a strong Brønsted acid (~10<sup>6</sup> times stronger than benzoic acid) with a pKa of -2.8 . Its solid-state stability and high acidity make it a versatile catalyst in organic synthesis, particularly in esterifications and Friedel-Crafts alkylations. The guanidine counterion enhances solubility in polar solvents and modulates reactivity in acid-base reactions .
Structurally, the compound consists of a sulfonic acid group (-SO3H) at the para position of a toluene backbone, substituted with a methyl group. The guanidine moiety (CN3H6<sup>+</sup>) forms an ionic bond with the sulfonate anion, stabilizing the crystalline lattice .
Properties
CAS No. |
650599-66-9 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
guanidine;4-(4-methylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H12O3S.CH5N3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16;2-1(3)4/h2-9H,1H3,(H,14,15,16);(H5,2,3,4) |
InChI Key |
GFARMYNZHBSVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Preparation Methods
Method A: Synthesis via Guanidinobenzoic Acid Derivatives
This method utilizes guanidinobenzoic acid hydrochloride as the starting material. The process is characterized by the following steps:
-
- Guanidinobenzoic acid hydrochloride
- Pyridine
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride
- Methyl paraben
- Dimethylaminopyridine
- Sodium hydroxide solution
-
- In a reaction vessel, dissolve guanidinobenzoic acid hydrochloride in pyridine.
- Add EDC hydrochloride, methyl paraben, and dimethylaminopyridine to the mixture.
- Maintain the reaction at temperatures between 10°C to 60°C for approximately 8 to 20 hours.
- After completion, recover pyridine via distillation under reduced pressure.
- Cool the reaction mixture and add a sodium hydroxide solution (1%-10% concentration).
- Stir and separate the resulting solid (Solid A), wash it with water until neutral, then lyophilize to obtain free guanidine.
-
- The final product yield is approximately 48% , with a purity of 99% as determined by HPLC analysis.
Method B: Direct Reaction with Sulfonamide
This alternative method employs direct reaction techniques involving sulfonamide compounds:
-
- (4-methoxyphenyl)methanamine
- DMSO (Dimethyl sulfoxide)
-
- Dissolve (4-methoxyphenyl)methanamine in DMSO.
- Heat the mixture at 130°C for about 2 hours in a sealed environment.
- After cooling, add water to precipitate the product.
-
- Extract the organic phase using ethyl acetate and dry over sodium sulfate.
-
- This method typically results in moderate yields but can be adjusted based on reaction conditions.
The following table summarizes the two methods discussed above, highlighting their key features:
| Feature | Method A | Method B |
|---|---|---|
| Starting Material | Guanidinobenzoic acid hydrochloride | (4-methoxyphenyl)methanamine |
| Solvent Used | Pyridine | DMSO |
| Reaction Temperature | 10°C to 60°C | 130°C |
| Reaction Time | 8 to 20 hours | ~2 hours |
| Final Yield | ~48% | Moderate |
| Purity | ~99% (HPLC) | Variable |
The preparation of guanidine; 4-(4-methylphenyl)benzenesulfonic acid can be achieved through multiple synthetic routes, each with its advantages and challenges regarding yield and purity. Method A demonstrates a higher yield and purity level compared to Method B, making it more suitable for applications requiring high-quality compounds. Further optimization of these methods could enhance efficiency and scalability for industrial applications.
Future research could explore alternative solvents or catalysts that may improve reaction conditions or yield further insights into the mechanistic pathways involved in synthesizing guanidine; 4-(4-methylphenyl)benzenesulfonic acid, potentially leading to more efficient production methods or novel derivatives with enhanced properties.
Chemical Reactions Analysis
Types of Reactions
Guanidine;4-(4-methylphenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonic acid group or the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of carbonic anhydrase (CA) isoforms, particularly CA VII. The incorporation of the guanidine moiety into sulfonamide structures has been shown to enhance the efficiency and selectivity of these inhibitors, making them promising candidates for managing neuropathic pain .
Table 1: Summary of CA Inhibitory Activity
Antioxidant Properties
Research indicates that compounds similar to guanidine; 4-(4-methylphenyl)benzenesulfonic acid exhibit significant antioxidant activities. These compounds have been tested for their ability to protect against oxidative stress, which is implicated in various diseases .
Table 2: Antioxidant Activity of Related Compounds
| Compound Name | Antioxidant Mechanism | Efficacy (IC50 µM) | Reference |
|---|---|---|---|
| FMA4 | Free radical scavenging | 15 | |
| FMA5 | Lipid peroxidation inhibition | 20 | |
| FMA7 | Caspase-3 activity reduction | 10 |
Neuropathic Pain Management
A study conducted on a series of novel sulfonamide derivatives demonstrated that those incorporating guanidine exhibited superior inhibitory activity against CA VII compared to traditional sulfonamides. This suggests potential applications in treating neuropathic pain, where modulation of carbonic anhydrase activity may alleviate symptoms .
Cellular Protection Against Apoptosis
Another investigation focused on the protective effects of guanidine-containing compounds against cell death induced by oxidative stress. The results indicated that these compounds significantly reduced apoptosis markers in cellular models, suggesting their potential as therapeutic agents in conditions characterized by oxidative damage .
Mechanism of Action
The mechanism of action of guanidine;4-(4-methylphenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For example, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The benzenesulfonic acid moiety may contribute to the compound’s ability to inhibit enzymes like human neutrophil elastase by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)
4-Aminobenzenesulfonamide Derivatives
Azo-Sulfonic Acids (e.g., 4-[(4-Aminophenyl)diazenyl]benzenesulfonamide)
- Structure : Azo (-N=N-) linkage connecting aromatic rings with sulfonamide or sulfonic acid groups.
- Properties : High thermal stability (m.p. >250°C) and chromophoric properties suitable for dyes .
- Regulatory Status : Listed under EPA Significant New Use Rules (SNURs) due to benzidine-related toxicity risks .
Physicochemical Properties
Biological Activity
Guanidine;4-(4-methylphenyl)benzenesulfonic acid, also known as a derivative of guanidine, has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes available research findings, case studies, and experimental data to elucidate the compound's biological activity.
Chemical Structure and Properties
The compound features a guanidine moiety attached to a benzenesulfonic acid structure, which is known for its ability to form strong interactions with various biological targets. The structural characteristics facilitate its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs) and enteropeptidases.
1. Inhibition of Carbonic Anhydrase (CA):
Recent studies have highlighted the role of brain-associated carbonic anhydrase isoform VII in neuropathic pain management. Guanidine derivatives have shown selective inhibition of CA VII, suggesting their potential as therapeutic agents for neuropathic pain relief. The incorporation of the guanidine moiety into sulfonamide compounds enhances their efficiency and selectivity against CA VII, indicating a promising avenue for drug development .
2. Enteropeptidase Inhibition:
Guanidine derivatives have been evaluated for their inhibitory effects on enteropeptidase, an enzyme crucial for protein digestion. The guanidinyl group in these compounds mimics lysine residues in substrates, leading to effective inhibition. For instance, specific derivatives demonstrated IC50 values indicating potent inhibition of enteropeptidase activity, which could be beneficial in treating obesity by modulating protein digestion and absorption .
Table 1: Inhibitory Activity Against Human Enteropeptidase
| Compound | IC50 (initial) (nM) | IC50 (apparent) (nM) | Fecal Protein Output (fold increase) | Stability at pH 1.2/6.8 (% decomposed) |
|---|---|---|---|---|
| 2a | 94 | 5.9 | 1.00 | 2.5/5.0 |
| 4a | 32 | 1.6 | 0.97 | 2.8/5.8 |
| 4b | 13 | 0.82 | 0.82 | 3.9/8.6 |
| 4c | 65 | 3.2 | 0.88 | NT |
Note: Data indicates the potency and stability of various guanidine derivatives against enteropeptidase, highlighting their potential as therapeutic agents.
Case Studies
Case Study: Neuropathic Pain Management
A study investigated the effects of novel guanidine derivatives on neuropathic pain models in rodents. The results indicated that selective inhibition of CA VII led to significant pain relief compared to control groups, demonstrating the therapeutic potential of these compounds in clinical settings .
Case Study: Obesity Treatment
In another study focused on obesity treatment, compounds derived from guanidine were administered to diet-induced obese mice. Results showed a marked increase in fecal protein output and modulation of metabolic pathways associated with energy expenditure, suggesting that these compounds could serve as effective anti-obesity agents through enzyme inhibition mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
